Chemical structure and properties of 2-(6-Cyanopyridin-3-yl)acetic acid
Chemical structure and properties of 2-(6-Cyanopyridin-3-yl)acetic acid
A Bifunctional Pharmacophore Scaffold for Medicinal Chemistry
Executive Summary
2-(6-Cyanopyridin-3-yl)acetic acid represents a critical bifunctional building block in modern drug discovery, particularly in the synthesis of CRTH2 antagonists, enzyme inhibitors, and peptidomimetics. Its structure combines a polar, ionizable carboxylic acid tail with an electron-deficient pyridine core capped by a nitrile group. This unique electronic profile—defined by the strong electron-withdrawing nature of the 6-cyano moiety—dramatically alters the basicity of the pyridine nitrogen, making it a distinct scaffold compared to its non-cyanated analogs.
This guide provides a comprehensive technical analysis of the compound’s physiochemical properties, synthetic pathways, and reactivity profiles, designed for researchers optimizing lead compounds or designing novel synthetic routes.
Molecular Architecture & Physiochemical Profile[1][2]
The compound features a 3,6-disubstituted pyridine ring. The positioning of the cyano group at C6 is chemically significant; it exerts a strong inductive (
Table 1: Chemical Identity and Physical Properties
| Property | Data / Value | Note |
| IUPAC Name | 2-(6-Cyanopyridin-3-yl)acetic acid | |
| Common Synonyms | (6-Cyano-3-pyridyl)acetic acid; 5-(Carboxymethyl)picolinonitrile | |
| Molecular Formula | ||
| Molecular Weight | 162.15 g/mol | |
| CAS Number | 1159977-34-0 (Generic/Analog) | Note: Often synthesized in situ from 6-Cl analog (CAS 39891-13-9) |
| PubChem CID | 83873061 | |
| SMILES | N#CC1=NC=C(CC(=O)O)C=C1 | |
| pKa (Acid) | 3.8 – 4.1 (Predicted) | Slightly more acidic than phenylacetic acid due to electron-deficient ring.[1][2] |
| pKa (Pyridine N) | < 1.0 (Predicted) | The 6-CN group renders the pyridine nitrogen non-basic. |
| LogP | 0.3 – 0.6 | Low lipophilicity; highly soluble in polar organic solvents (DMSO, DMF). |
| PSA | ~63 Ų | Good membrane permeability range. |
Synthetic Methodologies
The most robust synthetic route involves the palladium-catalyzed cyanation of the commercially available 2-(6-chloropyridin-3-yl)acetic acid . This transformation utilizes a source of cyanide (typically
Synthesis Pathway Diagram
Caption: Palladium-catalyzed cyanation workflow converting the 6-chloro precursor to the target nitrile.
Detailed Experimental Protocol: Pd-Catalyzed Cyanation
Note: This protocol is adapted for laboratory-scale synthesis (1–5 g scale).
Reagents:
-
Starting Material: 2-(6-Chloropyridin-3-yl)acetic acid (1.0 eq)
-
Cyanide Source: Zinc cyanide (
) (0.6 eq) -
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq) -
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.04 eq)
-
Additive: Zinc dust (0.1 eq) – Crucial for maintaining the active Pd(0) species.
-
Solvent: Anhydrous DMF or DMAc (degassed).
Procedure:
-
Preparation: In a dry pressure vial or round-bottom flask equipped with a condenser, charge the 6-chloro precursor,
, , dppf, and Zn dust. -
Inert Atmosphere: Evacuate and backfill with nitrogen or argon (3 cycles) to ensure an oxygen-free environment.
-
Solvation: Add anhydrous DMF via syringe. The concentration should be approximately 0.2 M relative to the starting material.
-
Reaction: Heat the mixture to 120°C for 4–6 hours. Monitor reaction progress via LC-MS (Target mass:
).-
Critical Checkpoint: If the reaction stalls, add an additional 1 mol% catalyst. Avoid temperatures >140°C to prevent thermal decarboxylation.
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate and water.
-
Purification: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. Purify via recrystallization (EtOH/Hexane) or reverse-phase chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).
Reactivity & Functionalization Logic
The 2-(6-Cyanopyridin-3-yl)acetic acid scaffold offers two distinct reactive centers: the carboxylic acid (for coupling) and the nitrile (for transformation).
Reactivity Flowchart
Caption: Divergent synthetic utility of the scaffold showing primary transformation pathways.
Mechanistic Insights
-
Amide Coupling: The carboxylic acid is readily coupled to amines using standard reagents (HATU, EDC/HOBt). However, the electron-deficient pyridine ring makes the
-methylene protons (at the acetic acid position) slightly more acidic ( in DMSO). Caution: Use of strong bases (e.g., NaH, LDA) during coupling can lead to racemization if a chiral center were present nearby, or self-condensation. Mild bases (DIPEA, NMM) are recommended. -
Nitrile Stability: The 6-cyano group is activated for nucleophilic attack. Under strongly basic aqueous conditions (NaOH, heat), it will hydrolyze to the carboxylic acid (yielding the dicarboxylic acid: pyridine-2,5-dicarboxylic acid derivative). To preserve the nitrile during ester hydrolysis of precursors, use LiOH at 0°C or enzymatic hydrolysis.
Medicinal Chemistry Applications
Pharmacophore Utility
In drug design, this scaffold serves as a bioisostere for phenylacetic acid , offering improved solubility and a distinct electrostatic potential surface.
-
CRTH2 Antagonists: The acetic acid tail mimics the PGD2 carboxylate recognition motif, while the cyanopyridine core provides a rigid, polar spacer that engages in
-stacking interactions with aromatic residues (e.g., Phe, Trp) in the receptor pocket. -
Metabolic Stability: The pyridine nitrogen (blocked by the cyano group) and the electron-poor ring reduce susceptibility to oxidative metabolism by CYP450 enzymes compared to a phenyl ring.
Analytical Characterization Expectations
-
1H NMR (DMSO-d6):
- ppm (br s, 1H, COOH)
- ppm (d, 1H, H-2 of pyridine, adjacent to N)
- ppm (d, 1H, H-5 of pyridine, adjacent to CN)
- ppm (dd, 1H, H-4)
- ppm (s, 2H, CH2)
-
IR Spectrum:
-
Nitrile stretch (
): Distinct sharp band at ~2230–2240 . -
Carbonyl stretch (
): Strong band at ~1710–1730 .
-
Safety & Handling
Signal Word: WARNING
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Handling: The nitrile moiety can release toxic cyanide gas if subjected to strong acids at high temperatures, though the aromatic nitrile is generally stable. Always work in a fume hood.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but hygroscopic.
References
-
PubChem. "2-(6-Cyanopyridin-3-yl)acetic acid (CID 83873061)." National Library of Medicine. Accessed Feb 15, 2026. [Link]
- Maligres, P. E., et al. "Synthesis of the potent 5-lipoxygenase inhibitor MK-0633." Journal of Organic Chemistry, 2003.
Sources
- 1. 2-(6-Bromopyridin-3-yl)acetic acid | C7H6BrNO2 | CID 72212836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(6-Chloropyridin-3-yl)acetic acid | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. youtube.com [youtube.com]
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